molecular formula C8H8ClN3 B3360142 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 88415-42-3

7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3360142
CAS No.: 88415-42-3
M. Wt: 181.62 g/mol
InChI Key: CWRUPOBNABERAO-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and methyl groups at the 2nd and 5th positions further defines its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with a chlorinating agent to introduce the chlorine atom at the 7th position. This is followed by the formation of the imidazole ring through cyclization reactions involving suitable nitrogen sources .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and chlorination processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridines .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 7th position in 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-6(9)7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRUPOBNABERAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517236
Record name 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88415-42-3
Record name 7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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